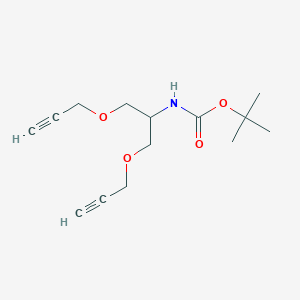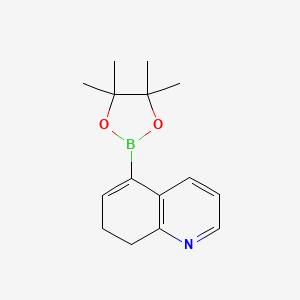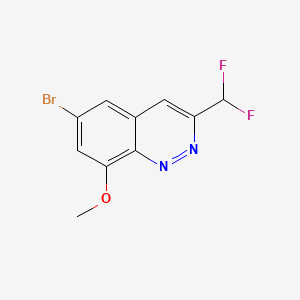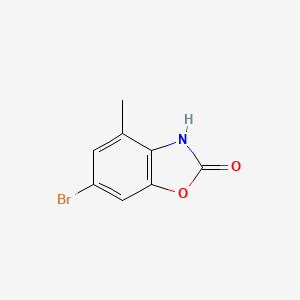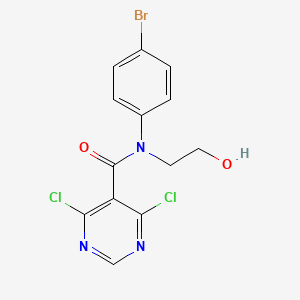
2-Chloro-5-methoxybenzeneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methoxybenzeneethanol is an organic compound with the molecular formula C9H11ClO2 It is a derivative of benzene, featuring a chloro group at the second position, a methoxy group at the fifth position, and an ethanol group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxybenzeneethanol typically involves the following steps:
Starting Material: The synthesis begins with 2-Chloro-5-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of catalytic hydrogenation for the reduction step and continuous flow reactors for efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-methoxybenzeneethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 2-Chloro-5-methoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 2-Chloro-5-methoxybenzeneethane using strong reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: 2-Chloro-5-methoxybenzaldehyde.
Reduction: 2-Chloro-5-methoxybenzeneethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-5-methoxybenzeneethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-methoxybenzeneethanol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of the chloro and methoxy groups can influence its binding affinity and reactivity with various biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an ethanol group.
2-Chloro-5-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an ethanol group.
2-Chloro-5-methoxyphenol: Similar structure but with a hydroxyl group instead of an ethanol group.
Uniqueness
2-Chloro-5-methoxybenzeneethanol is unique due to the presence of the ethanol group, which imparts different chemical reactivity and potential biological activity compared to its similar compounds. The combination of chloro, methoxy, and ethanol groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C9H11ClO2 |
|---|---|
Peso molecular |
186.63 g/mol |
Nombre IUPAC |
2-(2-chloro-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11ClO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6,11H,4-5H2,1H3 |
Clave InChI |
LGHHWLSRPXJYOM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Cl)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


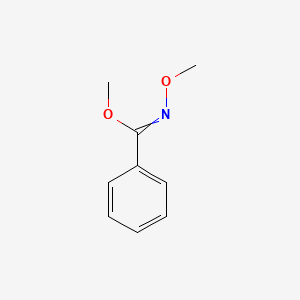


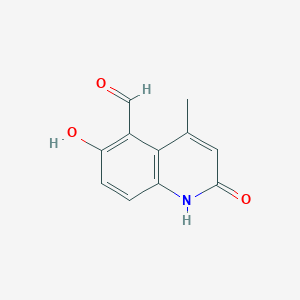

![8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline](/img/structure/B13925403.png)
![6-Methyl-2-(piperidin-4-yloxy)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13925404.png)
